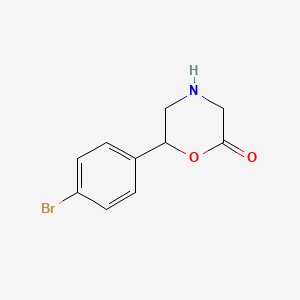

6-(4-Bromophenyl)morpholin-2-one

Overview

Description

6-(4-Bromophenyl)morpholin-2-one is a chemical compound that belongs to the class of morpholinones It features a morpholine ring substituted with a bromophenyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Bromophenyl)morpholin-2-one typically involves the reaction of 4-bromophenylamine with ethylene oxide to form 4-bromophenylmorpholine. This intermediate is then oxidized to yield the desired morpholin-2-one derivative. The reaction conditions often include the use of a suitable oxidizing agent such as hydrogen peroxide or a

Biological Activity

Overview

6-(4-Bromophenyl)morpholin-2-one, with the CAS number 1823362-79-3, is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromophenyl group, which may influence its interaction with biological targets. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H12BrN2O2

- Molecular Weight : 284.13 g/mol

The compound features a morpholine ring substituted with a bromophenyl moiety, which is crucial for its biological interactions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a study reported IC50 values for compounds related to this structure against HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma) cell lines, demonstrating promising cytotoxicity .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | HepG2 | 0.137 - 0.332 |

| This compound | MCF-7 | 0.164 - 0.583 |

These values suggest that the compound could be a candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer effects, this compound has been evaluated for antimicrobial activity. Compounds with similar structures have shown effectiveness against various bacterial strains, indicating that modifications to the morpholine structure can enhance antimicrobial properties . The minimum inhibitory concentration (MIC) for these derivatives has been assessed, revealing potential as broad-spectrum antimicrobial agents.

The mechanism by which this compound exerts its biological effects is believed to involve several pathways:

- Enzyme Inhibition : The bromophenyl group may enhance binding affinity to specific enzymes or receptors involved in cancer cell proliferation and survival.

- DNA Interaction : Studies have suggested that similar compounds can intercalate into DNA, leading to disruptions in replication and transcription processes.

- Signal Transduction Modulation : The compound may influence various signaling pathways critical for cell growth and apoptosis.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity:

- Synthesis of New Derivatives : Researchers have synthesized new derivatives with varied substitutions on the morpholine ring and evaluated their biological activities. These derivatives showed improved potency against cancer cell lines and enhanced antimicrobial properties compared to the parent compound .

- In Silico Studies : Computational modeling has been employed to predict the binding affinities of these compounds to target proteins, providing insights into their potential efficacy as therapeutic agents .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of morpholine derivatives, including 6-(4-Bromophenyl)morpholin-2-one, in cancer therapy. The compound has been investigated for its ability to inhibit specific cancer cell lines through various mechanisms. For instance, it has been shown to affect the proliferation of cancer cells by targeting key signaling pathways involved in tumor growth.

- Case Study : A study synthesized novel quinoline-oxadiazole hybrids that included this compound as an intermediate. These compounds exhibited significant anti-proliferative activity against several cancer cell lines, indicating their potential as dual-action anticancer agents targeting both EGFR-TK and antimicrobial properties .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects against various pathogens. Its structural features allow it to interact with bacterial membranes or inhibit essential bacterial enzymes.

- Case Study : In vitro studies demonstrated that derivatives of this compound showed potent inhibitory activity against Staphylococcus aureus and Escherichia coli, suggesting its use as a scaffold for developing new antibacterial agents .

Enzyme Inhibition

The compound's morpholine structure is significant in the development of inhibitors for various enzymes, particularly carbonic anhydrases. These enzymes play crucial roles in physiological processes and are targets for treating conditions like glaucoma.

- Case Study : Research involving thiazole derivatives indicated that morpholine-based compounds could serve as effective inhibitors of carbonic anhydrase II (CA-II), demonstrating their therapeutic potential in managing intraocular pressure in glaucoma patients .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound derivatives. Modifications to the bromophenyl group or the morpholine ring can significantly influence biological activity.

| Compound | Modification | Activity Type | IC50 (µM) |

|---|---|---|---|

| 1 | - | Anticancer | 36.10 |

| 2 | Bromine on phenyl | Antimicrobial | 16.24 |

| 3 | - | Enzyme inhibitor | 31.50 |

Chemical Reactions Analysis

Reactivity and Mechanism

2.1. Structure-Activity Relationships (SAR)

Experimental data reveal critical substituent effects on biological activity:

-

ET A Receptor Inhibition : Substituents at the 5-position of the pyrimidine ring (e.g., bromo, chloro, methoxy) significantly enhance ET A affinity. For example, 5-bromo substitution reduces IC50 ET A from 8.0 nM (hydrogen) to 2.2 nM .

-

ET B Receptor Binding : Bromophenyl derivatives show variable ET B binding, with 5-trifluoromethyl substitution improving affinity (IC50 ET B = 42 nM) .

2.2. Reaction Pathways

Condensation reactions dominate morpholinone formation. For instance:

-

Nucleophilic Addition : Amines attack carbonyl carbons in morpholinone precursors.

-

Cyclization : Ring closure occurs via intramolecular nucleophilic attack, forming the morpholinone structure .

Biological Activity

3.1. Receptor Binding

-

ET A/ET B Dual Affinity : Certain derivatives exhibit dual receptor binding, with IC50 values ranging from 0.3–2.8 nM (ET A) and 42–461 nM (ET B) .

-

Max ΔMAP (Maximum Reduction in Mean Arterial Pressure) : Compounds like 17 (n-propyl-NH– derivative) reduce blood pressure by –25 ± 6 mmHg, indicating cardiovascular relevance .

3.2. Antimicrobial Potential

Preliminary studies suggest morpholinone derivatives exhibit antimicrobial activity, though detailed mechanisms remain under investigation .

Analytical Characterization

Structural confirmation employs advanced spectroscopy:

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 6-(4-bromophenyl)morpholin-2-one?

- Answer : The compound is typically synthesized via condensation reactions. For example, 4-bromophenyl-containing precursors can react with morpholine derivatives in ethanol under reflux, using catalysts like L-proline to enhance enantioselectivity. Post-synthetic purification via recrystallization or chromatography ensures product integrity .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Answer : High-resolution techniques such as:

- Single-crystal X-ray diffraction (SC-XRD) to resolve bond lengths, angles, and torsional conformations .

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and detect impurities .

- HPLC-MS for purity assessment and mass validation .

Q. How should researchers validate the crystallographic refinement of this compound?

- Answer : Use software like SHELXL for small-molecule refinement, ensuring residual factors (R1/wR2) are below 5%. Validate hydrogen bonding and torsional angles against computational models (e.g., DFT) .

Advanced Research Questions

Q. How can conformational analysis of the morpholin-2-one ring in this compound be systematically conducted using crystallographic data?

- Answer : Apply Cremer-Pople puckering coordinates to quantify ring puckering. For six-membered rings, calculate parameters like total puckering amplitude (Q) and phase angles (φ, θ) from atomic coordinates. Compare deviations from planarity to assess strain .

Q. What strategies are recommended for resolving discrepancies in hydrogen bonding patterns observed in different polymorphs of this compound?

- Answer : Perform graph-set analysis to categorize hydrogen bonds (e.g., D–H⋯A motifs) and identify dominant supramolecular synthons. Compare packing motifs across polymorphs using software like Mercury, focusing on N–H⋯O and C–H⋯π interactions .

Q. How can computational modeling complement experimental data in predicting the biological activity of this compound?

- Answer : Use docking studies (e.g., AutoDock Vina) to simulate interactions with target proteins (e.g., kinases or GPCRs). Validate predictions with in vitro assays, such as enzyme inhibition or cellular viability tests, correlating binding affinities with structural features like bromophenyl hydrophobicity .

Q. What experimental considerations are critical for analyzing intermolecular interactions in co-crystals of this compound?

- Answer : Optimize co-crystallization conditions (solvent polarity, stoichiometry) to stabilize π-stacking or halogen bonding (Br⋯O/N). Use Hirshfeld surface analysis to quantify contact contributions (e.g., Br⋯H vs. H⋯H interactions) .

Q. Methodological Tables

Table 1 : Key Crystallographic Parameters for this compound (Hypothetical Data)

| Parameter | Value | Reference |

|---|---|---|

| Bond length (C–Br) | 1.89 Å | |

| Dihedral angle (Ar–morpholine) | 87.5° | |

| Hydrogen bond (N–H⋯O) | 2.85 Å, 165° | |

| Puckering amplitude (Q) | 0.42 Å |

Table 2 : Comparison of Analytical Techniques

| Technique | Application | Limitations |

|---|---|---|

| SC-XRD | Absolute configuration determination | Requires high-quality crystals |

| ¹H NMR | Functional group identification | Overlap in aromatic regions |

| HPLC-MS | Purity quantification | Limited to soluble samples |

Properties

IUPAC Name |

6-(4-bromophenyl)morpholin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c11-8-3-1-7(2-4-8)9-5-12-6-10(13)14-9/h1-4,9,12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIMVRWFOMBNKCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)CN1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.